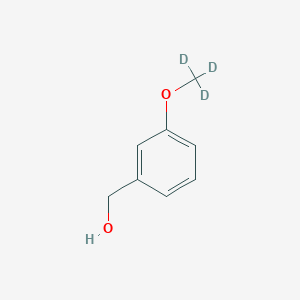![molecular formula C4H14N6O4S B14012498 2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid CAS No. 2016-94-6](/img/structure/B14012498.png)
2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(diaminomethylideneamino)ethyl]guanidine is a chemical compound with the molecular formula C4H14N6 It is known for its unique structure, which includes two guanidine groups connected by an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diaminomethylideneamino)ethyl]guanidine typically involves the reaction of ethylenediamine with cyanamide under specific conditions. The reaction proceeds as follows:
- Ethylenediamine is reacted with cyanamide in the presence of a suitable solvent, such as water or ethanol.
- The reaction mixture is heated to a temperature of around 80-100°C for several hours.
- The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2-[2-(diaminomethylideneamino)ethyl]guanidine.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(diaminomethylideneamino)ethyl]guanidine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale purification methods are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(diaminomethylideneamino)ethyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The guanidine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 2-[2-(diaminomethylideneamino)ethyl]guanidine.
Reduction: Amines and other reduced forms.
Substitution: Substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
2-[2-(diaminomethylideneamino)ethyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(diaminomethylideneamino)ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(dimethylamino)ethyl]guanidine
- 2-[2-(diaminomethylideneamino)ethyl]thiourea
- 2-[2-(diaminomethylideneamino)ethyl]urea
Uniqueness
2-[2-(diaminomethylideneamino)ethyl]guanidine is unique due to its specific structure, which includes two guanidine groups connected by an ethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
2016-94-6 |
|---|---|
Fórmula molecular |
C4H14N6O4S |
Peso molecular |
242.26 g/mol |
Nombre IUPAC |
2-[2-(diaminomethylideneamino)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C4H12N6.H2O4S/c5-3(6)9-1-2-10-4(7)8;1-5(2,3)4/h1-2H2,(H4,5,6,9)(H4,7,8,10);(H2,1,2,3,4) |
Clave InChI |
NPQKICOQQSIGIQ-UHFFFAOYSA-N |
SMILES canónico |
C(CN=C(N)N)N=C(N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
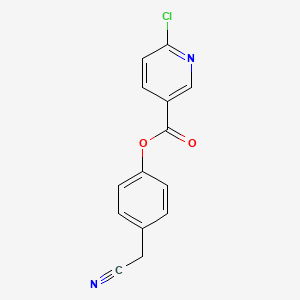
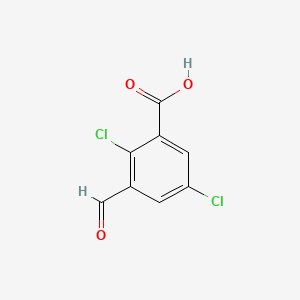
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

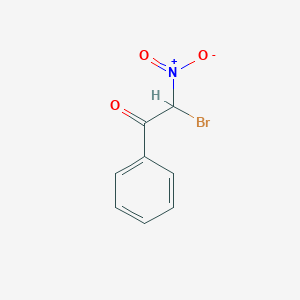
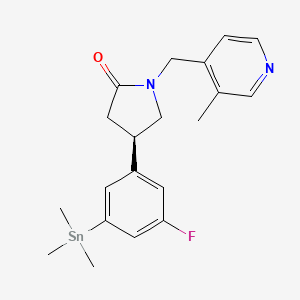
![3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012475.png)
